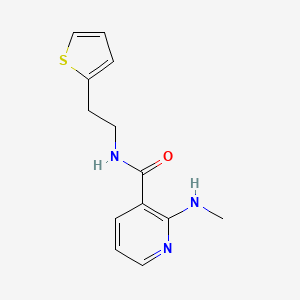![molecular formula C12H17N3O2 B7554672 [6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone (referred to as MAP-4) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAP-4 is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, proliferation, and metabolism.
作用機序
MAP-4 is a selective inhibitor of PKB, which is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. PKB is activated by various growth factors and cytokines, and it phosphorylates downstream targets that regulate cell growth, survival, and metabolism. MAP-4 binds to the ATP-binding site of PKB, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of PKB by MAP-4 has several biochemical and physiological effects. In cancer cells, the inhibition of PKB by MAP-4 induces apoptosis and inhibits cell proliferation. In diabetes, the inhibition of PKB by MAP-4 improves insulin sensitivity and glucose uptake. In neurodegenerative diseases, the inhibition of PKB by MAP-4 promotes neuronal survival and function.
実験室実験の利点と制限
One of the advantages of using MAP-4 in lab experiments is its high selectivity for PKB, which minimizes off-target effects. Additionally, MAP-4 has a well-defined mechanism of action, which makes it easier to interpret the results of experiments. However, one of the limitations of using MAP-4 is its potential toxicity, as PKB plays a crucial role in many physiological processes. Therefore, careful dosing and monitoring are required to minimize toxicity.
将来の方向性
There are several future directions for the study of MAP-4. One direction is the development of more potent and selective inhibitors of PKB. Another direction is the study of the combination of MAP-4 with other anticancer drugs to improve efficacy. Additionally, the study of the effects of MAP-4 on other physiological processes, such as inflammation and immune function, could provide insights into its potential applications in other fields. Finally, the development of MAP-4 as a therapeutic agent for cancer, diabetes, and neurodegenerative diseases requires further preclinical and clinical studies to determine its safety and efficacy.
Conclusion:
MAP-4 is a potent and selective inhibitor of PKB, which has potential applications in cancer research, diabetes, and neurodegenerative diseases. Its well-defined mechanism of action and high selectivity make it a valuable tool in scientific research. However, its potential toxicity requires careful dosing and monitoring. Further studies are needed to determine its safety and efficacy as a therapeutic agent.
合成法
The synthesis of MAP-4 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 3-chloro-6-nitropyridine with methylamine to form 6-(methylamino)pyridine-3-amine. The second step involves the reaction of 6-(methylamino)pyridine-3-amine with 3-methylmorpholine-4-carbaldehyde to form [6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone. The final product is obtained after purification using column chromatography.
科学的研究の応用
MAP-4 has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of MAP-4 is in cancer research. PKB is overexpressed in many types of cancer, and its inhibition by MAP-4 has been shown to induce apoptosis (programmed cell death) of cancer cells. MAP-4 has also been studied for its potential use in treating diabetes, as PKB plays a crucial role in insulin signaling. Additionally, MAP-4 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as PKB is involved in neuronal survival and function.
特性
IUPAC Name |
[6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-8-17-6-5-15(9)12(16)10-3-4-11(13-2)14-7-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCKPUKGIITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN=C(C=C2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)





![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)



![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)